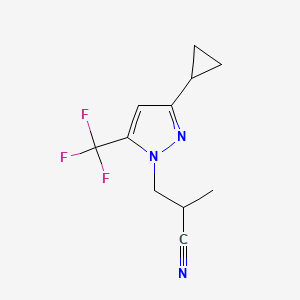

3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile

Description

Molecular Architecture and Functional Group Analysis

The compound’s molecular architecture is defined by three key components:

- Core pyrazole ring : A five-membered heterocyclic aromatic system containing two adjacent nitrogen atoms at positions 1 and 2.

- Substituents :

- Propanenitrile side chain : A linear -CH₂-CH(CH₃)-C≡N moiety attached to the pyrazole nitrogen at position 1, enabling hydrogen bonding and potential bioactivity.

Functional group interactions :

- The pyrazole NH group (pKa ~14.2) exhibits moderate acidity compared to unsubstituted pyrazoles.

- The trifluoromethyl group’s electron-withdrawing nature stabilizes the pyrazole ring’s electron density distribution, favoring specific tautomeric forms.

- The cyclopropyl substituent introduces hyperconjugative effects, influencing ring planarity and reactivity at adjacent positions.

Table 1: Key Molecular Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₂F₃N₃ | |

| Molecular weight | 243.23 g/mol | |

| SMILES | CC(Cn1nc(cc1C(F)(F)F)C2CC2)C#N | |

| H-bond donors/acceptors | Nitrile (C≡N), pyrazole N |

Crystallographic Data and Conformational Studies

While no direct crystallographic data exists for this compound, insights can be inferred from related pyrazole derivatives:

Pyrazole ring geometry :

Properties

IUPAC Name |

3-[3-cyclopropyl-5-(trifluoromethyl)pyrazol-1-yl]-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3/c1-7(5-15)6-17-10(11(12,13)14)4-9(16-17)8-2-3-8/h4,7-8H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKUFSQPQOFDSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=CC(=N1)C2CC2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile typically involves multi-step processes. A common synthetic route starts with the cyclopropylation of suitable precursors, followed by the formation of the pyrazole ring. The introduction of the trifluoromethyl group can be achieved via nucleophilic or electrophilic trifluoromethylation. Finally, the nitrile and methyl substituents are incorporated using nitrile-forming and methylation reactions under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. High-throughput screening of catalysts and solvents can also improve the process scalability and economic viability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound can participate in various reactions including:

Oxidation: : Forms oxidized products in the presence of strong oxidizing agents.

Reduction: : Can be reduced to simpler hydrocarbons under specific conditions.

Substitution: : Undergoes nucleophilic and electrophilic substitution, depending on the reaction partners.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate.

Reduction: : Lithium aluminum hydride, hydrogenation with metal catalysts.

Substitution: : Halides, alkylating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products depend on the type of reaction but may include:

Oxidation: : Ketones, alcohols.

Reduction: : Amines, hydrocarbons.

Substitution: : Various substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that compounds containing the pyrazole moiety, including 3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile, exhibit notable antimicrobial properties. For instance, related pyrazole derivatives have shown effectiveness against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of trifluoromethyl groups enhances the biological activity of these compounds by increasing lipophilicity and electron-withdrawing effects, which can improve interaction with microbial targets.

Potential Anticancer Properties

The compound's structural features suggest potential applications in cancer therapy. Pyrazole derivatives have been explored for their ability to inhibit specific enzymes involved in cancer progression. Studies have highlighted that modifications in the pyrazole structure can lead to enhanced activity against cancer cell lines . Future research could focus on synthesizing analogs of this compound to assess their anticancer efficacy.

Agricultural Science

Pesticidal Applications

Research has indicated that pyrazole derivatives can serve as effective agrochemicals. The unique structural attributes of this compound may confer insecticidal or herbicidal properties. Compounds with similar frameworks have been reported to exhibit activity against pests and weeds, making them candidates for further investigation in agricultural applications .

Materials Science

Synthesis of Functional Materials

The synthesis of materials incorporating pyrazole derivatives has gained attention due to their unique electronic and thermal properties. The compound can potentially be used in the development of advanced materials for electronics or photonics. Its ability to form coordination complexes may also be explored for applications in catalysis or as sensors .

Case Studies and Research Findings

Mechanism of Action

The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the pyrazole ring can form hydrogen bonds with biological targets, influencing signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

- Trifluoromethyl vs. Other Substituents : The trifluoromethyl group in the target compound enhances electronegativity and steric bulk compared to methyl (1909-18-8) or hydrogen (1006328-56-8). This likely improves binding affinity in hydrophobic pockets of biological targets .

- This may influence pharmacokinetic properties like bioavailability .

Pharmacologically Relevant Analogs

Table 2: Comparison with Celecoxib and Mavacoxib Derivatives

Key Observations :

- Functional Group Differences: Unlike celecoxib and mavacoxib, which feature sulfonamide groups critical for COX-2 binding, the target compound’s nitrile group may redirect its mechanism toward non-enzymatic targets (e.g., kinase inhibition or agrochemical activity) .

Biological Activity

3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile, identified by its CAS number 1006319-95-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 229.20 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Properties

Preliminary studies indicate that compounds containing pyrazole moieties exhibit significant antimicrobial activity. For instance, related pyrazole derivatives have shown effectiveness against various bacterial strains through mechanisms such as disrupting cell wall synthesis and inhibiting DNA replication .

Antioxidant Activity

Research has demonstrated that pyrazole derivatives can act as antioxidants. They scavenge free radicals and reduce oxidative stress in cells, potentially offering protective effects against diseases linked to oxidative damage .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been suggested that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways .

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of several pyrazole derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antioxidant Study : A comparative analysis of various pyrazole compounds highlighted the antioxidant capacity of this compound using the DPPH radical scavenging assay. It demonstrated a significant reduction in free radical concentration, indicating its potential as a therapeutic agent in oxidative stress-related conditions .

- Enzyme Inhibition : The compound was evaluated for its ability to inhibit COX enzymes in vitro. Results showed a dose-dependent inhibition, suggesting that it could serve as a lead compound for developing anti-inflammatory drugs .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 229.20 g/mol |

| CAS Number | 1006319-95-4 |

| Antimicrobial Activity (MIC) | 16 µg/mL against E. coli |

| Antioxidant Activity (DPPH) | IC50 = 25 µM |

Q & A

Basic Research Question

- HPLC-UV/DAD : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30 v/v) at 254 nm. Retention time: ~8.2 min .

- LC-HRMS : Identifies impurities like 2-methylpropanenitrile derivatives (m/z 287.12 [M+H]⁺) and cyclopropane-opening byproducts .

- KF Titration : Moisture content <0.1% ensures stability during storage .

How can researchers resolve discrepancies in reported pharmacological data for this compound?

Advanced Research Question

Contradictory IC₅₀ values (e.g., COX-2 inhibition ranging from 0.5–5 µM) arise from assay variability. Standardize protocols:

- Use recombinant COX-2 (human, expressed in Sf9 cells) and arachidonic acid substrate.

- Normalize data to reference inhibitors (e.g., celecoxib, IC₅₀ = 40 nM) .

Meta-analysis of raw datasets (e.g., via PRISMA guidelines) identifies outliers due to solvent (DMSO >1% v/v) or temperature (>37°C) effects .

What computational models predict the compound’s pharmacokinetic properties?

Advanced Research Question

ADMET Prediction :

- SwissADME : High gastrointestinal absorption (BOILED-Egg model), BBB permeability (log Po/w = 2.8), and CYP3A4 substrate likelihood.

- Molecular Dynamics (MD) : Simulations (NAMD, 100 ns) show stable binding to serum albumin (ΔRMSD <2 Å), suggesting prolonged half-life .

What strategies mitigate degradation during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.